

AMG-337 for MET-Amplified Gastric Cancer: A Technical Guide

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Compound of Interest

Compound Name: *Amg-337*

Cat. No.: *B612285*

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This in-depth technical guide provides a comprehensive overview of the preclinical and clinical research on **AMG-337**, a selective MET kinase inhibitor, for the treatment of MET-amplified gastric cancer. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological and procedural pathways.

Core Concepts: AMG-337 and MET Amplification in Gastric Cancer

MET, a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and invasion.^{[1][2]} In gastric cancer, amplification of the MET gene leads to overexpression and constitutive activation of the MET receptor, driving oncogenic signaling and conferring a poor prognosis.^{[3][4]} **AMG-337** is an orally bioavailable, ATP-competitive small molecule inhibitor that selectively binds to and inhibits the kinase activity of the MET receptor.^{[1][5][6]} This inhibition blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis in MET-dependent tumor cells.^{[1][7]}

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of **AMG-337** in MET-amplified gastric cancer.

Table 1: Preclinical Activity of AMG-337

Parameter	Cell Line/Model	Value/Result	Reference(s)
IC50 (Enzymatic Assay)	MET Kinase	< 5 nM	[2]
IC50 (Cell-based MET Phosphorylation)	PC3 cells	5 nM	[5]
IC50 (Cell Viability)	SNU-5, Hs746T	< 50 nM	[2]
In Vivo Tumor Growth Inhibition (SNU-620 Xenograft)	0.3 mg/kg, once daily	Stasis	[1]
1 mg/kg, once daily	Significant Regression	[1]	[1]
3 mg/kg, once daily	Significant Regression	[1]	
In Vivo Tumor Growth Inhibition (SNU-5 Xenograft)	0.3 mg/kg, once daily	100% Growth Inhibition	
1, 3, 10 mg/kg, once daily	Significant Regression	[1]	[1]
In Vivo Pharmacodynamics	Tumor Xenograft Models	>90% inhibition of Gab-1 phosphorylation at 0.75 mg/kg	

Table 2: Clinical Efficacy of AMG-337 in MET-Amplified Gastroesophageal Cancer

Clinical Trial Phase	Patient Population	Key Efficacy Metric	Value	Reference(s)
Phase I (NCT01253707)	MET-amplified GEJ, G, or E Cancers (n=10)	Objective Response Rate	50% (1 CR, 4 PRs)	[8]
MET-amplified Gastroesophageal Cancer (n=8)	Objective Response Rate	62.5% (1 CR, 4 PRs)	[9]	
Phase II (NCT02016534)	MET-amplified G/GEJ/E Adenocarcinoma (n=45)	Objective Response Rate	18% (8 PRs)	[10][11]
Evaluable Patients (n=54)	Median Progression-Free Survival	3.4 months (95% CI: 2.2–5.0)	[10][11]	
Evaluable Patients (n=54)	Median Overall Survival	7.9 months (95% CI: 4.8–10.9)	[10][11]	

Experimental Protocols

Detailed methodologies for key experiments cited in the research of **AMG-337** are outlined below.

Cell Viability Assay

This protocol is based on typical methodologies used to assess the anti-proliferative effects of kinase inhibitors.

- Cell Plating: Seed MET-amplified gastric cancer cell lines (e.g., MKN-45, SNU-5, SNU-620) in 96-well plates at a density that allows for logarithmic growth throughout the experiment.[5]
- Drug Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of **AMG-337** (e.g., starting from a top concentration of 3 μ M with 3-fold dilutions).[5] Include a DMSO-treated control.

- Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.^[5]
- Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or WST-1, or a luminescent assay like CellTiter-Glo.^{[5][10]} For MTT assays, incubate with MTT solution (final concentration ~0.5 mg/mL) for 1-4 hours, then solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer) and read the absorbance at the appropriate wavelength (e.g., 570 nm).^[12]
- Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Immunoblotting for MET Signaling Pathway Analysis

This protocol details the steps to analyze the phosphorylation status of MET and its downstream effectors.

- Cell Lysis: Plate MET-amplified gastric cancer cells and treat with **AMG-337** (e.g., 100 nM for 2 hours) or DMSO as a control.^[1] After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
- Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total MET, phosphorylated MET (p-MET), total and phosphorylated Gab-1, ERK1/2, and AKT overnight at 4°C.^[1]
- Detection: After washing, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

This protocol describes the establishment of tumor xenografts and the evaluation of **AMG-337**'s anti-tumor efficacy.

- **Cell Implantation:** Subcutaneously implant MET-amplified gastric cancer cells (e.g., SNU-620 or SNU-5) into the flank of immunodeficient mice (e.g., athymic nude mice).[\[1\]](#)
- **Tumor Growth and Randomization:** Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- **Drug Administration:** Administer **AMG-337** orally once daily at various doses (e.g., 0.3, 1, 3, 10 mg/kg).[\[1\]](#) The control group receives the vehicle solution.
- **Tumor Measurement and Body Weight Monitoring:** Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.
- **Endpoint and Analysis:** Continue treatment for a specified period or until tumors in the control group reach a maximum allowed size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).[\[1\]](#) Calculate tumor growth inhibition and assess for tumor regression.

Clinical Trial Design (Phase II - NCT02016534)

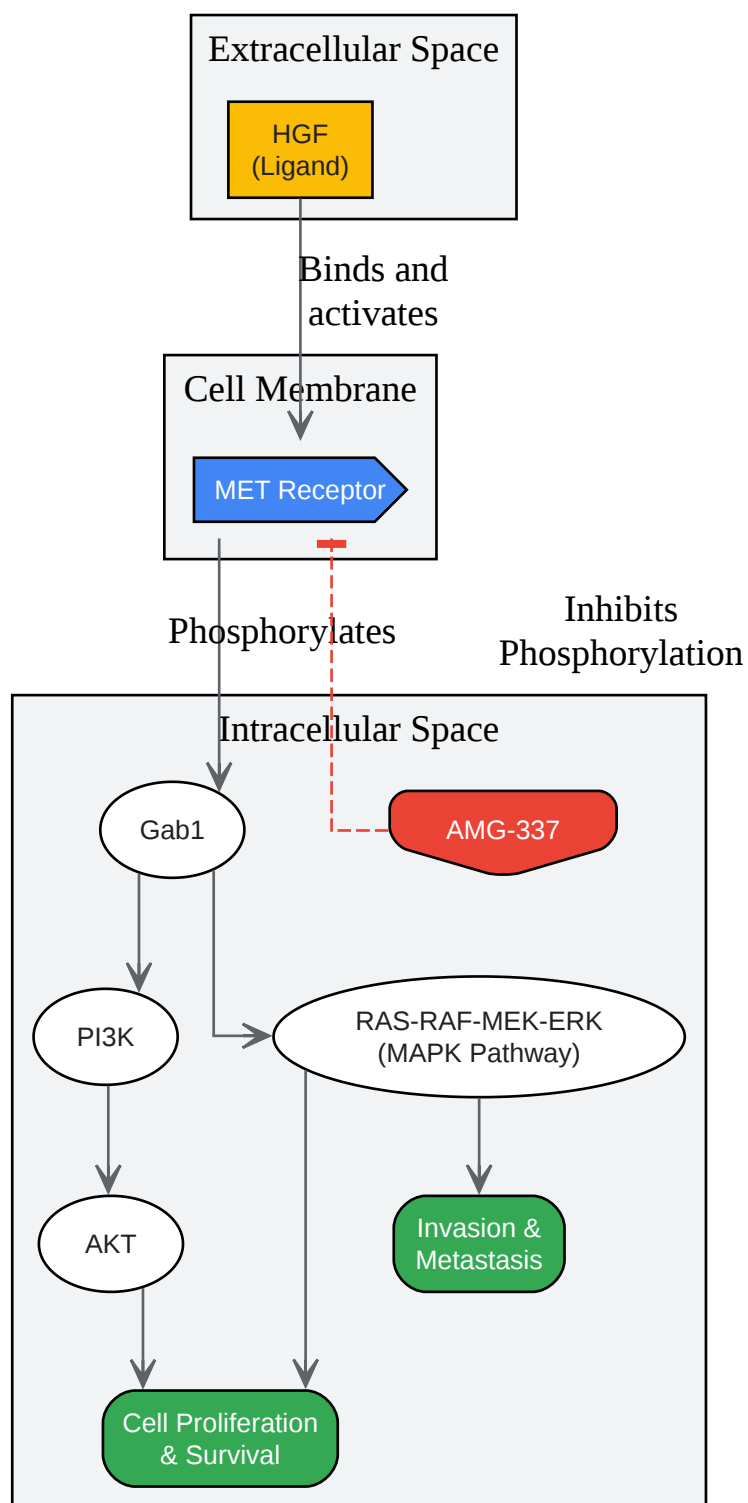
This section summarizes the design of a representative clinical trial for **AMG-337**.

- **Study Design:** A multicenter, single-arm, two-cohort Phase II study.[\[3\]](#)[\[4\]](#)
- **Patient Population:**
 - Cohort 1: Patients with MET-amplified gastric, gastroesophageal junction, or esophageal adenocarcinoma with measurable disease.[\[3\]](#)[\[4\]](#)
 - Cohort 2: Patients with other MET-amplified solid tumors.[\[3\]](#)[\[4\]](#)
- **Intervention:** **AMG-337** administered orally at a dose of 300 mg once daily in 28-day cycles.[\[11\]](#)

- Primary Endpoint: Objective Response Rate (ORR) in Cohort 1, assessed according to RECIST v1.1.[11]
- Secondary Endpoints: ORR in Cohort 2, Progression-Free Survival (PFS), Overall Survival (OS), and safety.[11]
- Key Inclusion Criteria: Adults with pathologically confirmed advanced solid tumors, MET amplification confirmed by central testing, and measurable disease per RECIST 1.1.[4]

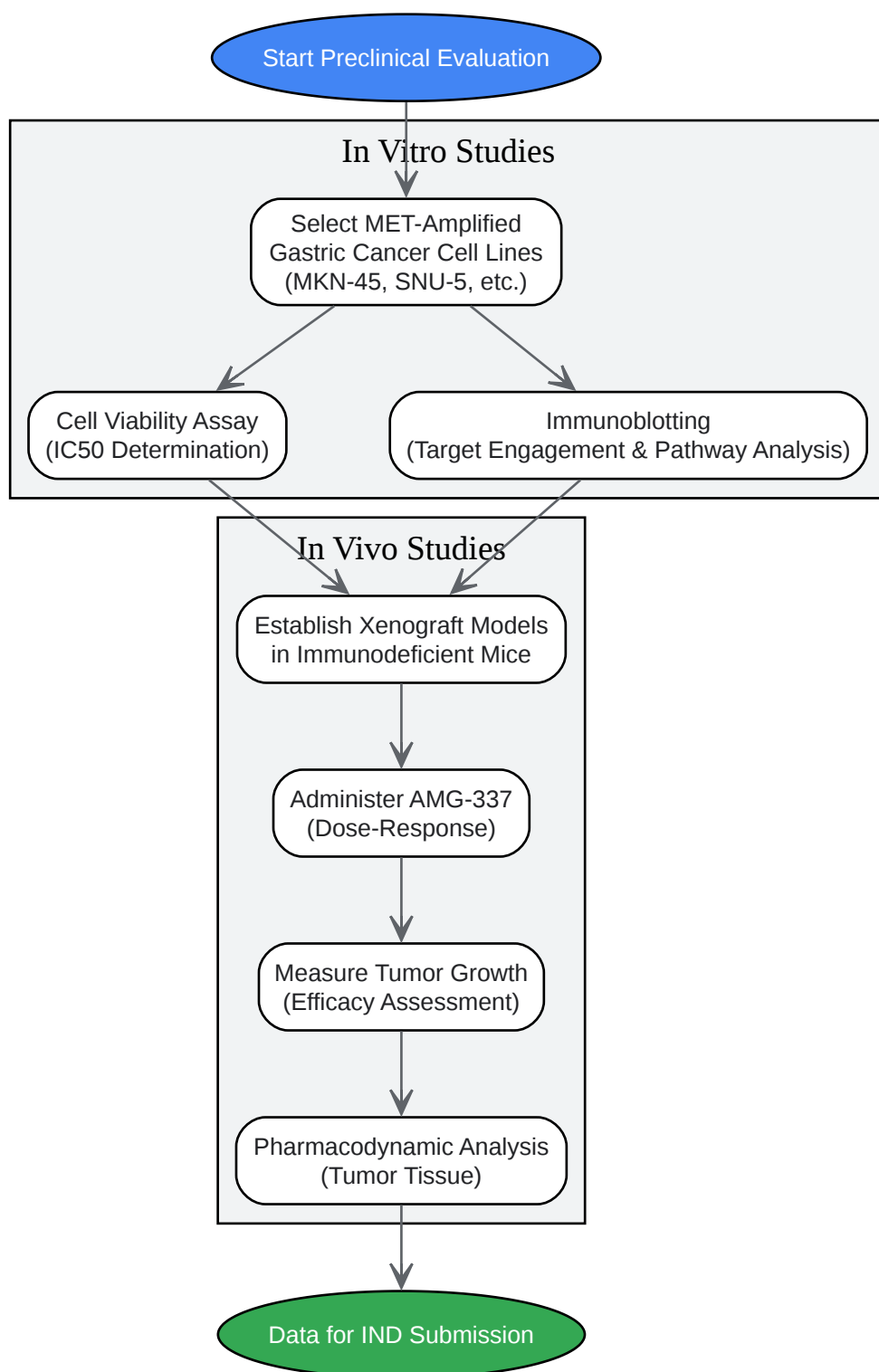
Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of **AMG-337** research.



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AMG-337 Inhibition of the MET Signaling Pathway.



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Preclinical Evaluation Workflow for **AMG-337**.



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